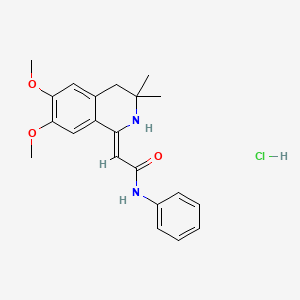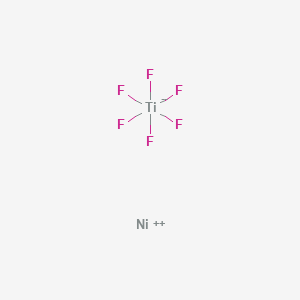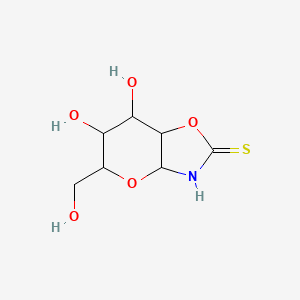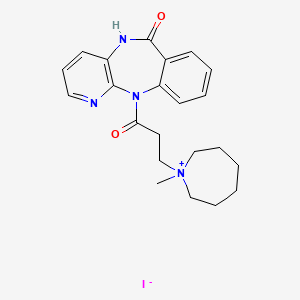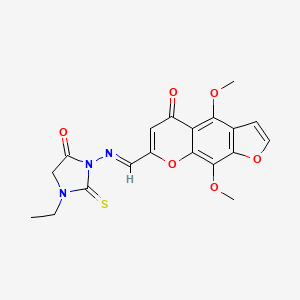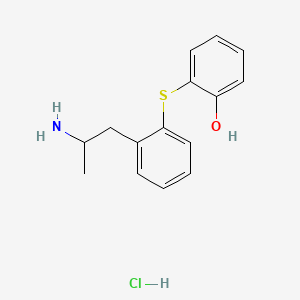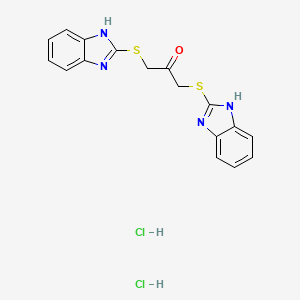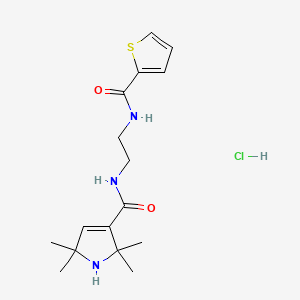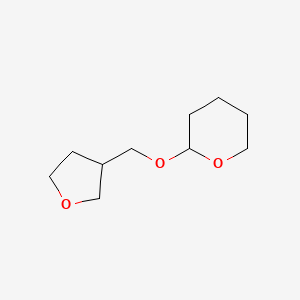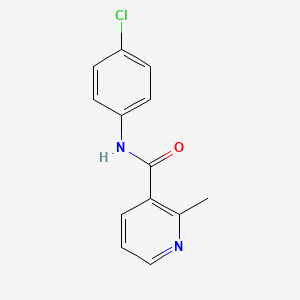
3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- is an organic compound with the molecular formula C12H9ClN2O It is a derivative of pyridinecarboxamide, where the amide nitrogen is substituted with a 4-chlorophenyl group and the 2-position of the pyridine ring is methylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- typically involves the reaction of 3-pyridinecarboxylic acid with 4-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting intermediate is then methylated at the 2-position of the pyridine ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
On an industrial scale, the production of 3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- can be achieved through a similar synthetic route but optimized for larger quantities. This may involve the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinecarboxamide, N-(4-chlorophenyl)-: Lacks the methyl group at the 2-position of the pyridine ring.
3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl-: Substitutes the chlorine atom with a bromine atom.
3-Pyridinecarboxamide, N-(4-methylphenyl)-2-methyl-: Substitutes the chlorine atom with a methyl group.
Uniqueness
3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the methyl group at the 2-position of the pyridine ring can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
93287-09-3 |
|---|---|
Molekularformel |
C13H11ClN2O |
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c1-9-12(3-2-8-15-9)13(17)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
YJNHDQGKCZFJER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





